2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of organic compounds known as indenones. Indenones are characterized by their fused benzene and cyclopentene rings, and they often exhibit interesting chemical and biological properties. This compound, in particular, features a methoxymethyl group attached to the indenone structure, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable indenone precursor.
Methoxymethylation: The indenone ring is then subjected to methoxymethylation, which involves the reaction with methoxymethyl chloride or a similar reagent under acidic or basic conditions.
Reduction: The resulting compound is then reduced to introduce the dihydro component, often using hydrogenation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the indenone ring, often involving nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3) or halides, while electrophilic substitution may use reagents like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Reduced indenones and other derivatives.
Substitution Products: Substituted indenones with different functional groups.
Scientific Research Applications
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it useful in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one can be compared to other similar compounds, such as:
Indenone: The parent compound without the methoxymethyl group.
2-Methoxymethyltetrahydrofuran: A related compound with a different ring structure.
2-Methoxyethoxymethyl chloride: A compound used in protecting group chemistry.
Uniqueness: The presence of the methoxymethyl group in this compound imparts unique chemical properties that distinguish it from its analogs, such as increased reactivity and potential for forming diverse derivatives.
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Properties
CAS No. |
88331-89-9 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(methoxymethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-13-7-9-6-8-4-2-3-5-10(8)11(9)12/h2-5,9H,6-7H2,1H3 |
InChI Key |
WWPZKOMOAPKNEQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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